REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]([C:6]#[C:7][CH2:8][CH2:9][CH2:10][CH2:11][OH:12])=[CH:2]1>C(O)C.[Pd]>[S:1]1[CH:5]=[CH:4][C:3]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][OH:12])=[CH:2]1
|
Name
|
6-(3-thiophenyl)-5-hexyn-1-ol
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)C#CCCCCO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After 8 hours a second catalyst loading was added
|
Duration
|
8 h
|
Type
|
WAIT
|
Details
|
the reduction continued over night
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
FILTRATION
|
Details
|
after filtration and evaporation of the solvent
|
Type
|
DISTILLATION
|
Details
|
was evaporatively distilled
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C=C1)CCCCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |